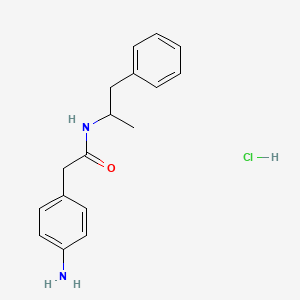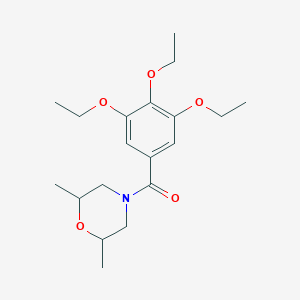![molecular formula C22H14ClFO3 B5154422 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5154422.png)
6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, also known as CFB or Compound 1, is a synthetic compound that belongs to the class of chromones. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one also inhibits the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are signaling pathways involved in cell growth and survival. Additionally, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response. In addition, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels) in tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high purity. 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is also stable and can be stored for long periods without degradation. However, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one also has a relatively short half-life, which can limit its efficacy in certain applications.
Direcciones Futuras
There are several future directions for the study of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one. One potential direction is the development of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one in combination with other drugs for the treatment of cancer and other diseases. Additionally, the potential neuroprotective effects of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can be further explored for the treatment of neurodegenerative diseases. Finally, the safety and efficacy of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one in clinical trials can be investigated for potential therapeutic applications.
Métodos De Síntesis
The synthesis of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves the reaction of 7-hydroxy-4-phenyl-2H-chromen-2-one with 3-fluorobenzyl chloride in the presence of potassium carbonate and dimethylformamide (DMF). The resulting intermediate is then treated with thionyl chloride and N-chlorosuccinimide to obtain the final product, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one. The yield of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is approximately 60%, and the purity can be enhanced by recrystallization.
Aplicaciones Científicas De Investigación
6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has shown promising results in various scientific research applications. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties. 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has also been investigated for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
6-chloro-7-[(3-fluorophenyl)methoxy]-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFO3/c23-19-10-18-17(15-6-2-1-3-7-15)11-22(25)27-20(18)12-21(19)26-13-14-5-4-8-16(24)9-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYQDZHCVMTIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl {[acetyl(allyl)amino]methyl}methylphosphinate](/img/structure/B5154343.png)
![1-(4-fluorobenzyl)-N-[2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5154348.png)
![methyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate hydrochloride](/img/structure/B5154355.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154367.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5154383.png)
![1-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5154390.png)
![8-(4-ethoxyphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5154399.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(2,3-dimethoxybenzyl)methanamine](/img/structure/B5154410.png)
![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5154414.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B5154417.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B5154443.png)


